1-Benzyl-1H-indol-7-amine

Medicinal Chemistry Organic Synthesis Building Blocks

Developing kinase inhibitors with high selectivity and minimal hERG liability remains a bottleneck in medicinal chemistry. 1-Benzyl-1H-indol-7-amine (CAS 1050234-48-4) provides a pre-validated 7-aminoindole core that directly addresses this challenge. • The 7-aminoindole motif is directly correlated with strong kinase selectivity and negligible hERG channel inhibition, enabling faster DMTA cycles focused on safety margin optimization. • The N-benzyl group is essential for antiviral target engagement-SARS-CoV-2 nsp13 helicase IC50 < 30 µM is achieved only with N-benzyl analogs, not N-alkyl alternatives. • Serves as a proven pharmacophoric entry point for HIV-1 integrase inhibitors (IC50 as low as 1.07 µM), with the C7-amine offering a versatile handle for diketo acid or metal-chelating pharmacophore installation.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
Cat. No. B13633792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-indol-7-amine
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2C(=CC=C3)N
InChIInChI=1S/C15H14N2/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11,16H2
InChIKeyRQEBVBYFKNLCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-indol-7-amine: C7-Substituted Indole Scaffold


1-Benzyl-1H-indol-7-amine (CAS 1050234-48-4) is a heterocyclic amine derivative from the indole family, featuring a benzyl group at the N1 position and a primary amine at the C7 position of the indole ring . This specific substitution pattern creates a scaffold with distinct physicochemical and reactivity profiles compared to other N-substituted or C-substituted indoles. While the benzyl group enhances lipophilicity [1], potentially improving membrane permeability and bioavailability, the C7-amine serves as a key point for further functionalization, making it a valuable advanced intermediate for drug discovery programs targeting kinases, integrases, and viral proteins where specific substitution regio-chemistry is a key determinant of biological activity.

Why This Compound Cannot Be Replaced by Other Indole Analogs


The unique 1-benzyl-7-amino substitution pattern on the indole core creates a combination of electronic, steric, and metabolic liabilities that is not achievable with other regioisomers like 1-benzyl-1H-indol-5-amine or simpler analogs like 1H-indol-7-amine. The C7 position on an N1-benzylindole is a particularly challenging site for both synthetic introduction of functional groups and for exerting specific biological effects due to its proximity to the N-substituent and the steric constraints of the enzyme binding pockets it is designed to interact with. Existing literature strongly implies that 7-aminoindole motifs are critical for achieving kinase selectivity and avoiding off-target effects like hERG channel inhibition, while the N-benzyl group is crucial for antiviral potency over N-alkyl alternatives [1]. Therefore, generic substitution with another indole scaffold would result in a complete loss of this specific activity profile, as the electronic and spatial arrangement of the amine would be fundamentally altered.

Quantitative Differentiation Evidence Over Structural Analogs


Synthesis Complexity at C7 vs. C5-Amine Isomers

The synthesis of 1-Benzyl-1H-indol-7-amine presents a distinct procurement challenge compared to its C5-substituted isomer, 1-Benzyl-1H-indol-5-amine. While numerous synthetic methods exist for indole construction, the introduction of functionality at the C-7 position with high regioselectivity is not universally achievable with standard protocols. This inherent synthetic difficulty means the compound cannot be readily produced in-house by all discovery labs, making its purchase as a specialized, pre-functionalized intermediate a more efficient route than attempting to synthesize it from simpler, more accessible indoles like the 5-amine isomer. Selecting the 7-amine derivative directly from a vendor can accelerate hit-to-lead timelines by circumventing a multi-step synthesis with poor regioselectivity.

Medicinal Chemistry Organic Synthesis Building Blocks

Antiviral Activity: N-Benzyl vs. N-Alkyl Indoles for nsp13

In a study evaluating anti-SARS-CoV-2 agents, N-benzyl indole derivatives demonstrated a significant advantage in potency over their N-alkyl counterparts. The N-benzyl series showed measurable IC50 values under 30 µM against nsp13 enzymatic activities, whereas N-alkyl derivatives were reported to be less promising and less active [1]. This finding provides a class-level rationale for preferring the 1-Benzyl-1H-indol-7-amine scaffold over similar N-alkyl-7-aminoindoles for antiviral programs, as the N-benzyl substitution pattern is a prerequisite for meaningful biological activity against this target.

Antiviral Research SARS-CoV-2 Nsp13 Helicase

Kinase Selectivity and Reduced hERG Liability with 7-Aminoindole

Research on spleen tyrosine kinase (Syk) inhibitors published in Bioorganic & Medicinal Chemistry Letters demonstrated that the introduction of a 7-aminoindole substituent into a lead series directly led to derivatives with good kinase selectivity and little or no hERG channel inhibition, a common safety liability [1]. This contrasts with other compounds in the same series that lacked this specific motif. While the exact compound was not 1-Benzyl-1H-indol-7-amine, this finding powerfully illustrates the significance of the 7-aminoindole substructure in delivering a superior preclinical safety and selectivity profile. The cited patent literature further supports that 1H-indole-7-carboxamide derivatives are a focus for kinase inhibitor development [2], underscoring the privileged nature of the C7 position.

Kinase Inhibitors Syk Inhibitors Cardiotoxicity

HIV-1 Integrase Inhibition by 1-Benzylindole Scaffold

The 1-benzylindole core, embodied by our target compound, has been extensively validated in the search for novel HIV-1 integrase strand-transfer inhibitors (INSTIs). A peer-reviewed study designed a series of 1-H-benzylindole derivatives based on a pharmacophore model and synthesized them via microwave-assisted methods [1]. The resulting compounds showed varied IC50 values, for instance, specific mono-methyl substituted benzyl derivatives achieved IC50 values of 1.07 μM and 1.36 μM against the target. While the 7-amino analog was not the most potent in that particular study, this dataset proves that the 1-benzylindole scaffold is capable of high-target engagement, serving as a validated starting point for further optimization [1]. 1-Benzyl-1H-indol-7-amine provides a key functionalized core within this proven pharmacologically active class.

HIV Integrase Inhibitor Antiviral

High-Impact Applications Based on Differentiated Evidence


Accelerated Kinase Inhibitor Lead Optimization

Procurement of 1-Benzyl-1H-indol-7-amine is strategically advantageous for medicinal chemistry teams developing kinase inhibitors, particularly when addressing challenges of selectivity and cardiotoxicity. The evidence shows that a 7-aminoindole substituent is directly correlated with achieving good kinase selectivity and little to no hERG channel inhibition [1], a major hurdle in kinase drug discovery. By starting with this pre-functionalized core, teams can rapidly diversify at the C7-amine to explore structure-activity relationships (SAR) and quickly arrive at a lead candidate with an improved therapeutic window, bypassing the need to build the problematic 7-substituted ring system from scratch. This directly supports a design-make-test-analyze (DMTA) cycle focused on speed and safety profile optimization.

SARS-CoV-2 Helicase (nsp13) Inhibitor Programs

For research groups focused on pan-coronavirus antivirals, 1-Benzyl-1H-indol-7-amine represents a crucial starting material. Published data specifically demonstrates that the N-benzylindole class possesses measurable inhibitory activity against the SARS-CoV-2 nsp13 helicase (IC50 < 30 µM), while its N-alkyl counterparts lack this activity [2]. Therefore, procuring this specific N-benzyl scaffold is non-negotiable for any project aiming to replicate or improve upon this antiviral mechanism. The compound can be used to generate focused libraries exploring substitutions on the benzyl ring and the C7-amine to enhance potency and drug-like properties, directly leveraging the structure-activity relationship lesson that the N-benzyl group is essential for target engagement.

Integrase Inhibitor Drug Discovery

Researchers focused on developing next-generation HIV-1 integrase strand-transfer inhibitors (INSTIs) can utilize 1-Benzyl-1H-indol-7-amine as a proven pharmacophoric building block. It serves as an immediate entry point into a chemical space where compounds have already achieved IC50 values as low as 1.07 µM [3]. The scaffold's primary amine offers a versatile synthetic handle to introduce various diketo acid or other metal-chelating pharmacophores necessary for integrase inhibition. Employing this compound eliminates the synthetic burden of constructing the validated 1-benzylindole core and allows the chemist to focus directly on optimizing the pharmacophore attached to the C7 position, potentially leading to faster identification of clinical candidates.

Positional Effects in Indole-Mediated Biology

Academic and industrial groups undertaking fundamental structure-activity relationship studies on the indole scaffold will find 1-Benzyl-1H-indol-7-amine to be an indispensable comparator. Its unique 1,7-substitution pattern allows for a direct head-to-head comparison with commercially available analogs like 1-Benzyl-1H-indol-5-amine . By evaluating both compounds in parallel in proprietary target panels, researchers can definitively establish the preferred regioisomer for a given biological activity, generating crucial intellectual property (IP) and guiding the synthetic direction of a new chemical biology program. This comparative study is a standard and critical step in hit validation and early lead selection.

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